molecular formula C20H25N3O3 B2723075 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea CAS No. 942010-41-5

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea

Cat. No.: B2723075
CAS No.: 942010-41-5
M. Wt: 355.438
InChI Key: BGHCUMYXMVHGFY-UHFFFAOYSA-N
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Description

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea typically involves the reaction of 3-methoxyphenylacetonitrile with morpholine in the presence of a base to form the intermediate 2-(3-methoxyphenyl)-2-morpholinoethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the urea moiety can produce amine derivatives.

Scientific Research Applications

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Methoxyphenyl)-2-piperidinoethyl)-3-phenylurea: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-methylurea: Similar structure but with a methylurea moiety instead of a phenylurea moiety.

Uniqueness

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea is unique due to the presence of both a methoxyphenyl group and a morpholinoethyl group, which confer specific chemical and biological properties

Biological Activity

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been suggested that the compound may act as a biochemical probe to study cellular processes, potentially modulating enzyme activity and influencing biochemical pathways. The urea moiety is crucial for its interaction with specific receptors or enzymes, which may lead to therapeutic effects through bioreduction processes that generate reactive intermediates .

Anticancer Properties

Research indicates that phenylurea derivatives exhibit anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. In vitro studies have demonstrated that it can induce apoptosis and inhibit tumor growth, suggesting its potential as an anticancer agent .

Table 1: In Vitro Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HT-29 (Colon)15Inhibition of cell proliferation
HCT116 (Colon)12Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can act as an agonist for formyl peptide receptors (FPRs), which play a critical role in mediating inflammatory responses. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages, thus contributing to its anti-inflammatory effects .

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
Cytokine InhibitionIL-6 Reduction (50%)
Chemotaxis AssayInhibition at low nM

Study on Anticancer Activity

A study conducted on the efficacy of various phenylurea compounds, including this compound, revealed that this compound significantly reduced tumor size in xenograft models. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Study on Anti-inflammatory Mechanisms

In a model of acute inflammation, the administration of the compound led to a significant decrease in neutrophil migration to inflamed tissues. This effect was associated with decreased levels of pro-inflammatory mediators such as TNF-alpha and IL-1β, indicating its potential utility in treating inflammatory diseases .

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCUMYXMVHGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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